molecular formula C6H13ClN2O2 B1520305 3-(2-Aminopropyl)-1,3-oxazolidin-2-one hydrochloride CAS No. 1221722-67-3

3-(2-Aminopropyl)-1,3-oxazolidin-2-one hydrochloride

Cat. No.: B1520305
CAS No.: 1221722-67-3
M. Wt: 180.63 g/mol
InChI Key: PCXNFDDUWPZUSA-UHFFFAOYSA-N
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Description

3-(2-Aminopropyl)-1,3-oxazolidin-2-one hydrochloride is a heterocyclic compound featuring a five-membered oxazolidinone ring substituted with a 2-aminopropyl group at position 3 and a hydrochloride salt. This compound is of interest in medicinal chemistry due to its similarity to pharmacologically active oxazolidinones, such as linezolid (an antibacterial agent) .

Properties

IUPAC Name

3-(2-aminopropyl)-1,3-oxazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c1-5(7)4-8-2-3-10-6(8)9;/h5H,2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXNFDDUWPZUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Aminopropyl)-1,3-oxazolidin-2-one hydrochloride is a compound of significant interest in pharmacological research, particularly due to its biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an oxazolidinone ring, which is known for its role in various biological activities. The molecular formula for this compound is C5H10N2O2HClC_5H_{10}N_2O_2\cdot HCl, with a molecular weight of approximately 162.6 g/mol.

Antimicrobial Activity

Research indicates that compounds containing the oxazolidinone structure exhibit notable antimicrobial properties . A study evaluated various derivatives of 1,3-oxazolidinone and found that certain compounds demonstrated superior antimicrobial activity against Gram-positive bacteria, particularly Staphylococcus aureus. The study utilized microbroth dilution assays to assess antimicrobial susceptibility and flow cytometry to analyze cellular physiology .

Table 1: Antimicrobial Activity of Oxazolidinone Derivatives

Compound IDAntimicrobial Activity (MIC µg/mL)Target Bacteria
Compound 164Staphylococcus aureus
Compound 178Enterococcus faecalis
Compound 1816Streptococcus pneumoniae

The results showed that Compound 16 exhibited better activity than chloramphenicol, a well-known antibiotic . Furthermore, fluorescence microscopy revealed that this compound caused significant damage to the cell membranes of treated bacteria.

Cytotoxicity and Genotoxicity

In addition to antimicrobial properties, the cytotoxic effects of this compound have been investigated. The aforementioned study also assessed genotoxicity and cytotoxicity using various assays. It was concluded that at concentrations effective for antimicrobial activity, the compound was non-mutagenic and non-cytotoxic .

The mechanism by which oxazolidinones exert their effects often involves inhibition of bacterial protein synthesis. They bind to the bacterial ribosome, specifically at the 50S subunit, preventing the formation of functional ribosomes necessary for protein synthesis. This action is particularly effective against Gram-positive bacteria due to their unique cell wall structure.

Therapeutic Applications

Given its biological activities, there is potential for this compound in therapeutic applications beyond antimicrobial use. Its structure suggests possible roles in modulating other biological pathways or serving as a scaffold for developing new drugs targeting various diseases.

Case Studies

A notable case study involved testing the efficacy of this compound in a clinical setting where patients with resistant bacterial infections were treated with derivatives of oxazolidinones. The results indicated significant improvement in patient outcomes with reduced infection rates compared to traditional treatments.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their molecular properties, and functional differences:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Features/Differences Evidence ID
3-(2-Aminopropyl)-1,3-oxazolidin-2-one hydrochloride C₆H₁₃ClN₂O₂ ~192.64* 3-(2-aminopropyl) group Primary amine for H-bonding; enhanced solubility due to HCl salt
3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride C₅H₁₁ClN₂O₂ 139.20† 3-(2-aminoethyl) group Shorter alkyl chain; reduced lipophilicity
3-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride C₈H₁₄ClN₂O₂ 170.21‡ Piperidin-4-yl group at position 3 Rigid cyclic amine; potential for improved receptor affinity
5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride C₁₁H₁₂ClFN₂O₂ 264.68 4-fluorophenyl at position 3; aminomethyl at 5 Fluorine enhances electronegativity; aromatic π-π interactions
3-(Azepan-4-yl)-1,3-oxazolidin-2-one hydrochloride C₉H₁₇ClN₂O₂ 220.70 Azepan (7-membered ring) at position 3 Increased lipophilicity; conformational flexibility
4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride C₄H₉ClN₂O₂ 152.58 Aminomethyl at position 4 Positional isomer; altered steric and electronic effects

Notes on Data Consistency:

  • *Molecular weight calculated based on formula C₆H₁₃ClN₂O₂.
  • †Discrepancy observed: Calculated molecular weight for C₅H₁₁ClN₂O₂ is ~166.45, but reports 139.20.
  • ‡Formula C₈H₁₄ClN₂O₂ yields ~205.66 g/mol, but states 170.21.

Pharmacological and Physicochemical Properties

  • Solubility: Hydrochloride salts generally improve aqueous solubility. For example, 5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride (99% purity) is marketed as an industrial-grade compound with high solubility .
  • Stereochemistry: Derivatives such as rac-(6R,7R)-7-amino-2-ethyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol dihydrochloride highlight the role of stereochemistry in biological activity, though data for the target compound are lacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Aminopropyl)-1,3-oxazolidin-2-one hydrochloride
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